molecular formula C30H30N2O6 B611939 ZINC08383544 CAS No. 618361-63-0

ZINC08383544

Cat. No.: B611939
CAS No.: 618361-63-0
M. Wt: 514.58
InChI Key: UEEMPANMROSHCK-UHFFFAOYSA-N
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Description

Scientific Research Applications

ZINC08383544 has a wide range of scientific research applications, including:

Mechanism of Action

ZINC08383544 specifically activates PKM2 and affects the expression of upstream and downstream genes of PKM2 during glycolysis, leading to the inhibition of tumor cell growth . It promotes the formation of PKM2 tetramer, effectively blocks PKM2 nuclear translocation .

Future Directions

ZINC08383544 has potential to be a novel PKM2 activator as an antitumor drug . It can be used for further antitumor experimental research or as a lead compound targeting PKM2 anticancer drugs for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZINC08383544 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ZINC08383544 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ZINC08383544 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyanobenzoquinone", "Sodium hydride", "Dimethylformamide", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of sodium hydride and dimethylformamide to form an intermediate product.", "Step 2: The intermediate product is then treated with methanol and water to yield the final product, ZINC08383544." ] }

CAS No.

618361-63-0

Molecular Formula

C30H30N2O6

Molecular Weight

514.58

IUPAC Name

4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

InChI

InChI=1S/C30H30N2O6/c1-2-3-4-14-36-23-10-7-21(8-11-23)27-26(28(33)22-9-12-24-25(17-22)38-16-15-37-24)29(34)30(35)32(27)19-20-6-5-13-31-18-20/h5-13,17-18,27,34H,2-4,14-16,19H2,1H3

InChI Key

UEEMPANMROSHCK-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=CN=C2)C(C3=CC=C(OCCCCC)C=C3)C(C(C4=CC=C(OCCO5)C5=C4)=O)=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC-08383544;  ZINC 08383544;  ZINC08383544

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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